molecular formula C16H30N2O2 B10974933 N,N'-1,4-Cyclohexanediylbis(2,2-dimethylpropanamide)

N,N'-1,4-Cyclohexanediylbis(2,2-dimethylpropanamide)

Cat. No.: B10974933
M. Wt: 282.42 g/mol
InChI Key: GTXXRSPBZOVKKI-UHFFFAOYSA-N
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Description

N,N’-1,4-Cyclohexanediylbis(2,2-dimethylpropanamide) is a chemical compound with the molecular formula C16H30N2O2. It is characterized by the presence of a cyclohexane ring bonded to two amide groups, each containing a 2,2-dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,4-Cyclohexanediylbis(2,2-dimethylpropanamide) typically involves the reaction of 1,4-cyclohexanediamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for N,N’-1,4-Cyclohexanediylbis(2,2-dimethylpropanamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,4-Cyclohexanediylbis(2,2-dimethylpropanamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-1,4-Cyclohexanediylbis(2,2-dimethylpropanamide) has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-1,4-Cyclohexanediylbis(2,2-dimethylpropanamide) depends on its application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. In drug delivery, it can encapsulate therapeutic agents, protecting them from degradation and facilitating their release at the target site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-1,4-Cyclohexanediylbis(2,2-dimethylpropanamide) is unique due to its specific combination of cyclohexane and dimethylpropanamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

N-[4-(2,2-dimethylpropanoylamino)cyclohexyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C16H30N2O2/c1-15(2,3)13(19)17-11-7-9-12(10-8-11)18-14(20)16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20)

InChI Key

GTXXRSPBZOVKKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1CCC(CC1)NC(=O)C(C)(C)C

Origin of Product

United States

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